Cas no 2228720-22-5 (2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol)
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1813704
- 2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol
- 2228720-22-5
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- Inchi: 1S/C10H17NO/c1-10(2,8-12)7-9-5-4-6-11(9)3/h4-6,12H,7-8H2,1-3H3
- InChI Key: QTPHCJOGMPPBRP-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1=CC=CN1C
Computed Properties
- Exact Mass: 167.131014166g/mol
- Monoisotopic Mass: 167.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.2Ų
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813704-1g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-5g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 5g |
$3645.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-10g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 10g |
$5405.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-0.05g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-0.1g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-0.25g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-0.5g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-1.0g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1813704-2.5g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1813704-5.0g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
2228720-22-5 | 5g |
$3645.0 | 2023-06-01 |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol
Professional Introduction to 2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol (CAS No. 2228720-22-5)
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol, identified by the chemical abstracts service number CAS No. 2228720-22-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic pathways. The structural motif combines a tertiary alcohol functionality with a substituted pyrrole ring, making it a versatile scaffold for medicinal chemistry exploration.
The chemical structure of this compound consists of a branched aliphatic chain substituted with a 1-methyl-1H-pyrrol-2-yl group at the third carbon position, linked to a primary alcohol at the terminal carbon. This arrangement imparts unique electronic and steric properties that are exploited in various synthetic strategies. The presence of the tertiary butyl groups at the second carbon enhances lipophilicity, which is often a desirable characteristic for drug candidates aiming to achieve optimal pharmacokinetic profiles.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrrole ring in 2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol serves as an excellent pharmacophore, contributing to interactions with biological targets such as enzymes and receptors. Studies have demonstrated that modifications within the pyrrole core can significantly alter binding affinity and selectivity, making this compound a valuable starting point for structure-based drug design.
In the context of drug discovery, this compound has been explored for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. The combination of lipophilic and hydrophilic regions within its structure allows for favorable solubility properties, which are critical for oral bioavailability. Furthermore, the alcohol functional group provides opportunities for further derivatization via esterification or oxidation reactions, enabling the synthesis of analogs with tailored biological activities.
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include the formation of the pyrrole ring via Fischer indole synthesis followed by functionalization at the third position using Grignard reagents or organolithium intermediates. The introduction of the tertiary butyl groups is typically achieved through alkylations or carbocation-mediated reactions. These synthetic routes highlight the compound's accessibility and its utility as a building block in complex molecule construction.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding modes of this compound with potential target proteins. Docking simulations have revealed that the pyrrole ring interacts favorably with aromatic pockets in enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes. Additionally, the alcohol moiety engages in hydrogen bonding interactions, further stabilizing binding affinities.
The pharmacological profile of derivatives derived from CAS No 2228720-22-5 has been investigated in preclinical models. Initial studies suggest that certain analogs exhibit inhibitory activity against inflammatory mediators without significant off-target effects. This aligns with current trends in drug development where selective modulators are preferred over non-selective agents to minimize side effects. The compound's structural features make it an attractive candidate for further optimization towards therapeutic applications.
In conclusion,2,2-dimethyl-3-(1-methyl-lH-pyrrol-z-yi)propan-l-oI (CAS No 2228720 22 5) represents a promising entity in pharmaceutical research due to its unique structural attributes and functional diversity. Its potential as both an intermediate and a lead compound underscores its importance in advancing drug discovery efforts across multiple therapeutic domains. Continued exploration into its synthetic applications and biological effects will likely yield novel insights into developing next-generation therapeutics.
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